molecular formula C7H15NO B173883 (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol CAS No. 133269-87-1

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol

Cat. No. B173883
CAS RN: 133269-87-1
M. Wt: 129.2 g/mol
InChI Key: JGKFBZBVCAWDFD-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol, also known as trans-ACPD, is a synthetic compound that acts as an agonist of the metabotropic glutamate receptor. It has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research. In We will also discuss its potential future directions in scientific research.

Mechanism of Action

Trans-ACPD acts as an agonist of the metabotropic glutamate receptor, specifically the group I mGluR1 and mGluR5 subtypes. It binds to the receptor and activates a signaling cascade that leads to the modulation of ion channels and synaptic plasticity. This modulation can lead to changes in neuronal excitability and synaptic transmission, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol are diverse and depend on the specific receptor subtype that is activated. In general, (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol has been shown to modulate synaptic transmission and plasticity, alter neuronal excitability, and affect various physiological processes such as pain perception and addiction. It has also been shown to have neuroprotective effects in some models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

The advantages of using (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol in lab experiments include its specificity for the metabotropic glutamate receptor, its ability to modulate synaptic transmission and plasticity, and its potential applications in studying a variety of physiological processes. However, there are also limitations to its use, including its potential for off-target effects, its short half-life, and the need for careful dosing and experimental design.

Future Directions

There are many potential future directions for research involving (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol. One area of interest is the role of metabotropic glutamate receptors in neurodegenerative diseases, and the potential for (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol to be used as a therapeutic agent. Another area of interest is the potential for (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol to be used in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol and its potential applications in a variety of physiological processes.

Synthesis Methods

The synthesis of (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol involves the reaction of cyclohexanone with hydroxylamine to form cyclohexanone oxime, which is then reduced with sodium borohydride to produce (1R,2S)-2-amino-cyclohexan-1-ol. The stereochemistry of the compound is then inverted using an enzymatic resolution technique to produce (1S,2R)-2-(Aminomethyl)cyclohexan-1-ol.

Scientific Research Applications

Trans-ACPD has been used extensively in scientific research as a tool for studying the metabotropic glutamate receptor and its role in various physiological processes. It has been shown to modulate synaptic transmission and plasticity in the central nervous system, and has been used to study the mechanisms of long-term potentiation and depression. It has also been used to investigate the role of metabotropic glutamate receptors in pain perception, addiction, and neurodegenerative diseases.

properties

CAS RN

133269-87-1

Product Name

(1S,2R)-2-(Aminomethyl)cyclohexan-1-ol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

IUPAC Name

(1S,2R)-2-(aminomethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H15NO/c8-5-6-3-1-2-4-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m1/s1

InChI Key

JGKFBZBVCAWDFD-RQJHMYQMSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CN)O

SMILES

C1CCC(C(C1)CN)O

Canonical SMILES

C1CCC(C(C1)CN)O

Pictograms

Corrosive

Origin of Product

United States

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